molecular formula C₃₉H₄₅NO₁₃ B1158977 N-Des-2-methylpropan-2-ol Docetaxel

N-Des-2-methylpropan-2-ol Docetaxel

Cat. No.: B1158977
M. Wt: 735.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Common Synonyms

N-Des-2-methylpropan-2-ol Docetaxel (B913) is known by several names in scientific literature and chemical catalogs, which reflect its relationship to the parent compound, Docetaxel. The most common synonym is N-Formyl Docetaxel. bioscience.co.uklktlabs.comsimsonpharma.comamazonaws.com It is also broadly referred to as a "Docetaxel impurity". bioscience.co.uklktlabs.comamazonaws.com

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca lktlabs.comaquigenbio.combenzo[1,2-b]oxet-12-yl Benzoate. simsonpharma.comaquigenbio.comveeprho.comsynzeal.com This formal nomenclature precisely describes the complex, multi-ring structure and the specific stereochemistry of the molecule.

Chemical Identity of N-Des-2-methylpropan-2-ol Docetaxel
IdentifierInformationSource
Systematic Name (IUPAC)(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca lktlabs.comaquigenbio.combenzo[1,2-b]oxet-12-yl Benzoate simsonpharma.comaquigenbio.comveeprho.comsynzeal.com
Common SynonymsN-Formyl Docetaxel, Docetaxel N-Formyl Impurity, Docetaxel impurity bioscience.co.uklktlabs.comsimsonpharma.comamazonaws.com
Molecular FormulaC39H45NO13 lktlabs.comsimsonpharma.comaquigenbio.com
Molecular Weight735.78 g/mol bioscience.co.uklktlabs.comamazonaws.com

Molecular Structure and Stereochemistry

The structure of this compound is closely related to that of Docetaxel, sharing the same fundamental taxane (B156437) framework.

Like all taxanes, the molecule is a complex diterpene. nih.gov Its structure is built upon a core taxane skeleton, a multi-ring system often derived from baccatin (B15129273) III. nih.govresearchgate.net This core skeleton in conventional taxoids like Docetaxel consists of a 6-membered A ring, an 8-membered B ring, and a 6-membered C ring. wikipedia.org A critical feature for the biological activity of taxanes is the ester side chain attached at the C13 position of this core. nih.govresearchgate.net In Docetaxel, this is a phenylisoserine (B1258129) side chain. nih.gov

The primary structural difference between Docetaxel and this compound lies in the nature of the substituent on the nitrogen atom of the C13 side chain. In Docetaxel, this nitrogen is bonded to a tert-butoxycarbonyl group (t-BOC). nih.govnih.gov The name "this compound" and the common synonym "N-Formyl Docetaxel" indicate that the tert-butoxycarbonyl group has been replaced by a formyl group (-CHO). bioscience.co.uksimsonpharma.comveeprho.com

This substitution results in a change in the molecular formula from C43H53NO14 (Docetaxel) to C39H45NO13 for the impurity, representing a difference of C4H8O. lktlabs.comnih.gov This corresponds to the replacement of the -C(=O)O-C(CH3)3 group with a -C(=O)H group.

Structural Comparison: Docetaxel vs. This compound
FeatureDocetaxelThis compoundSource
Core StructureTaxane Skeleton (Baccatin III derivative)Taxane Skeleton (Baccatin III derivative) nih.govresearchgate.net
C13 Side Chain Nitrogen Substituenttert-Butoxycarbonyl (-C(=O)O-C(CH3)3)Formyl (-C(=O)H) simsonpharma.comveeprho.comnih.gov
Molecular FormulaC43H53NO14C39H45NO13 lktlabs.comnih.gov
Molecular Weight807.88 g/mol735.78 g/mol bioscience.co.uksynzeal.com

Structural Elucidation Methodologies

The characterization and structural elucidation of Docetaxel impurities, including this compound, employ a range of modern analytical techniques. Drug impurity profiling is a crucial aspect of pharmaceutical analysis, involving the identification, structure elucidation, and quantification of impurities. researchgate.net

Chromatographic Separation : High-performance liquid chromatography (HPLC) is the most prevalent technique used to detect, separate, and quantify impurities in Docetaxel samples. researchgate.netnih.gov For the isolation of impurities for further study, techniques like Medium-Pressure Liquid Chromatography (MPLC) may be utilized. nih.gov

Spectroscopic Analysis : A combination of spectroscopic methods is essential for unambiguous structure determination. researchgate.net

Nuclear Magnetic Resonance (NMR) : One-dimensional (1H and 13C) and two-dimensional NMR spectroscopy are principal methods for determining the detailed molecular structure and stereochemistry of isolated impurities. researchgate.netnih.gov

Mass Spectrometry (MS) : MS provides crucial information on the molecular weight and fragmentation patterns, which helps in confirming the molecular formula of the impurity. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques are also used to provide supplementary information about the functional groups present in the molecule. researchgate.net

X-ray Diffraction : In cases where a suitable single crystal of the impurity can be grown, single-crystal X-ray diffraction (XRD) offers definitive confirmation of the molecular structure and its absolute configuration. researchgate.netnih.gov

Through the combined application of these methodologies, the precise chemical structure of this compound has been confirmed as a formyl-substituted analogue of the parent Docetaxel molecule.

Properties

Molecular Formula

C₃₉H₄₅NO₁₃

Molecular Weight

735.77

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl

Origin of Product

United States

Molecular and Cellular Pharmacology Preclinical Research Focus

Interaction with Microtubule Dynamics and Tubulin Polymerization

The taxane (B156437) family of compounds, including docetaxel (B913), is renowned for its interaction with microtubules, which are crucial components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov

It is hypothesized that N-Des-2-methylpropan-2-ol Docetaxel, much like its parent compound docetaxel, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. nih.gov This binding is thought to occur at the taxane-binding site, which is located within the microtubule lumen. nih.gov The affinity of this binding is a critical determinant of the drug's potency. For docetaxel, this interaction is robust and leads to the stabilization of microtubules. nih.gov The structural modification in this compound, specifically the absence of the tert-butyl group on the C13 side chain, may influence its binding affinity to β-tubulin compared to docetaxel. The precise impact of this structural change on binding kinetics would require dedicated experimental validation.

Various isoforms of β-tubulin exist, and their expression levels can influence drug sensitivity. For instance, in triple-negative breast cancer cell lines, the expression of tubulin β class I (TUBB) has been negatively correlated with the half-maximal inhibitory concentration (IC50) of docetaxel in 2D cultures, while tubulin β class IIa (TUBB2a) expression showed a positive correlation in 3D cultures. nih.gov It is plausible that the binding of this compound would also be affected by the specific β-tubulin isotypes present in cancer cells.

By binding to β-tubulin, taxanes like docetaxel promote the polymerization of tubulin into excessively stable and non-functional microtubules. nih.govnih.gov This action disrupts the natural dynamic instability of microtubules, a process of continuous growth and shortening that is essential for their normal cellular functions, particularly during cell division. nih.gov The stabilized microtubules are resistant to depolymerization, leading to a net increase in microtubule mass. nih.gov This disruption of microtubule dynamics is a hallmark of taxane activity. It is therefore hypothesized that this compound would similarly enhance microtubule stability and inhibit their depolymerization, thereby interfering with the formation of a functional mitotic spindle.

Structure-Activity Relationship (SAR) Studies

Impact of N-Des-2-methylpropan-2-ol Modification on Biological Activity

This compound is recognized primarily as an impurity generated during the production of docetaxel. Current time information in Bangalore, IN.lktlabs.com Its biological activity has not been extensively characterized in publicly available scientific literature. However, based on the well-established structure-activity relationships of taxanes, the modification, which involves the removal of the tert-butoxycarbonyl group from the C13 side chain, is predicted to have a significant impact on the molecule's biological function. The integrity of the C13 side chain is crucial for the antineoplastic activity of docetaxel, which acts by stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle. Alterations to this side chain generally lead to a reduction in cytotoxic potency.

Stereochemical Influence on Molecular Interactions

The stereochemistry of the docetaxel molecule is a critical determinant of its interaction with its biological target, the β-tubulin subunit of microtubules. Specific stereochemical configurations at various chiral centers of the taxane core and the C13 side chain are essential for high-affinity binding. While no direct studies on the stereochemical influence of the N-Des-2-methylpropan-2-ol modification are available, any alteration in the spatial arrangement of the side chain resulting from this chemical change would likely disrupt the precise molecular interactions required for microtubule stabilization. The loss of the bulky tert-butoxycarbonyl group would alter the conformational flexibility and steric profile of the side chain, potentially leading to a less favorable binding orientation within the tubulin pocket.

Comparative SAR with Other Docetaxel Analogs and Metabolites

Structure-activity relationship (SAR) studies of docetaxel and its analogs have consistently highlighted the importance of the N-acyl group at the C3' position of the side chain for potent antitumor activity. The replacement of the N-tert-butoxycarbonyl group with other substituents has been explored to modulate activity and overcome resistance. For instance, the synthesis of novel 3'-N-tert-butylsulfonyl analogues of docetaxel has been reported, with some demonstrating potent cytotoxicities against various human tumor cell lines. nih.gov

Docetaxel is metabolized by cytochrome P450 enzymes, leading to various hydroxylated metabolites. researchgate.net The biological activity of these metabolites is generally lower than that of the parent compound. While this compound is classified as a process-related impurity rather than a metabolite, its structural modification at a critical position for biological activity suggests that its potency would be significantly lower than docetaxel. Studies on other docetaxel impurities, such as 7-epi-docetaxel, have been conducted to assess their biological properties. researchgate.netresearchgate.net However, a direct comparative SAR study including this compound is not available in the reviewed literature.

Table 1: Key Docetaxel Analogs and Modifications This table is generated based on available data and established SAR principles. Direct comparative data for this compound is not available.

Compound Name Modification Predicted/Observed Impact on Activity
Docetaxel Parent Compound High microtubule-stabilizing activity and cytotoxicity.
Paclitaxel N-benzoyl at C3' Potent microtubule-stabilizing agent.
7-epi-docetaxel Epimerization at C7 Reduced biological activity compared to docetaxel. researchgate.netresearchgate.net
3'-N-tert-butylsulfonyl docetaxel analogs Replacement of N-tert-butoxycarbonyl group Some analogs show potent cytotoxicity. nih.gov

Preclinical Cellular Models of Resistance and Sensitivity

Evaluation of this compound in Taxane-Resistant Cell Lines (if studied)

There are no specific studies in the public domain that have evaluated the activity of this compound in taxane-resistant cell lines. Research into overcoming taxane resistance often focuses on the development of new taxane analogs that can evade resistance mechanisms or on combination therapies.

Mechanistic Basis of Any Observed Resistance or Sensitization at a Cellular Level

Given the lack of studies on this compound, there is no observed resistance or sensitization to this specific compound at a cellular level to report. The primary mechanisms of resistance to docetaxel itself are well-documented and include:

Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), leads to increased efflux of the drug from the cancer cell, reducing its intracellular concentration.

Alterations in tubulin: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can reduce the binding affinity of docetaxel to its target.

Induction of anti-apoptotic pathways: Changes in the expression of proteins involved in apoptosis can render cells more resistant to the cytotoxic effects of docetaxel.

It is plausible that if this compound were to be tested, its activity would be affected by these same resistance mechanisms. However, without experimental data, this remains speculative.

Academic Significance and Research Applications

Contribution to Understanding Docetaxel's Preclinical Pharmacology

The study of compounds related to a primary active pharmaceutical ingredient (API) is fundamental to fully characterizing the API's behavior. While N-Des-2-methylpropan-2-ol Docetaxel (B913) is primarily known as a process-related impurity rather than a metabolite, its existence underscores the importance of understanding the complete pharmacological profile of Docetaxel, including its metabolic breakdown and the potential activity of any resulting molecules. lktlabs.comtheclinivex.com

Elucidation of Docetaxel's Metabolic Fate in Preclinical Models

Preclinical studies are essential for mapping how a drug is absorbed, distributed, metabolized, and excreted (ADME). For Docetaxel, these studies have been performed in various models, revealing key aspects of its metabolic journey.

Primary Metabolic Pathway : Docetaxel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A isoforms, specifically CYP3A4 and CYP3A5. nih.gov CYP3A4 activity is a significant variable in predicting the clearance rate of Docetaxel. nih.gov

Metabolites : The metabolic process involves oxidation, leading to several products that are generally considered pharmacologically inactive. nih.gov

Excretion : The primary route of elimination for Docetaxel and its metabolites is through hepatobiliary extraction, with the majority of the administered dose being excreted in the feces. nih.gov Only a small fraction, around 6%, is eliminated via urine. nih.gov This metabolic profile is consistent across different species studied in preclinical trials. nih.gov

While N-Des-2-methylpropan-2-ol Docetaxel is identified as an impurity, the study of Docetaxel's metabolism ensures that all significant in-vivo-generated substances are identified and assessed. The absence of this specific compound in major metabolic pathways in preclinical models reinforces its classification as a process-related substance originating from the synthesis or degradation of Docetaxel. lktlabs.comnih.gov

Understanding Potential Roles of Metabolites in Overall Cellular Response

The cellular response to a drug is typically dominated by the parent compound, especially when its metabolites are inactive. Docetaxel's potent anticancer effect stems from its distinct mechanism of action, which has been extensively studied.

Mechanism of Action : Docetaxel functions as an antimitotic agent by binding to the β-tubulin subunit of microtubules. nih.govnih.gov This binding promotes the assembly of tubulin into stable microtubules and, crucially, inhibits their depolymerization. nih.govyoutube.comnih.gov The resulting dysfunctional microtubules disrupt the mitotic spindle formation, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis. youtube.comnih.govjohnshopkins.edu

Apoptosis Induction : Beyond mitotic arrest, Docetaxel also promotes apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2. nih.govjohnshopkins.edu

Metabolic Reprogramming in Resistance : Research into Docetaxel resistance has revealed that some cancer cells can adapt by shifting their metabolism. For instance, docetaxel-resistant prostate cancer cells have been shown to move from a state of aerobic glycolysis toward a more efficient oxidative phosphorylation (OXPHOS) phenotype for energy production. nih.gov

Table 2: Overview of Docetaxel Preclinical Pharmacology
AspectDescriptionReference
Mechanism of ActionPromotes tubulin assembly into stable microtubules and inhibits depolymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govyoutube.comnih.govjohnshopkins.edu
Molecular TargetBinds to the β-tubulin subunit of microtubules. youtube.com
Primary MetabolismOxidation via hepatic cytochrome P450 enzymes (CYP3A4 and CYP3A5). nih.gov
Metabolite ActivityGenerally considered pharmacologically inactive. nih.gov
Primary Excretion RouteFeces, via hepatobiliary extraction. nih.gov

Implications for Docetaxel Pharmaceutical Research and Development

The presence of impurities in any pharmaceutical product is a critical concern. This compound serves as a prime example of a process-related impurity whose identification and control are vital for the safe and effective development of Docetaxel. lktlabs.comtheclinivex.com

Quality Control and Impurity Profiling in Research-Grade Docetaxel

Ensuring the purity of an API is paramount in both research and clinical settings. Impurities can affect the stability, efficacy, and safety of the final drug product.

Impurity Identification : this compound has been identified as a process-related impurity in Docetaxel. lktlabs.comnih.gov Its presence must be monitored and controlled within strict limits as defined by pharmacopeial standards. uspnf.com

Analytical Methods : Stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify Docetaxel from its related substances, including process impurities and degradation products. nih.gov

Impact on Quality : The presence of impurities, even in small amounts, can interfere with analytical testing and may introduce unforeseen biological effects. nih.gov Therefore, a thorough impurity profile is essential for the quality assessment of any Docetaxel formulation.

Development of Analytical Standards for Related Substances

To accurately quantify impurities, highly characterized reference materials are required. This compound is commercially available as a certified reference standard for this purpose. lgcstandards.comaquigenbio.com

Role of Reference Standards : These standards are essential for a range of analytical applications, including the development and validation of analytical methods, quality control (QC) release testing, and ensuring compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA). aquigenbio.comthomassci.com

Accurate Quantification : By using a certified standard of this compound, laboratories can establish relative response factors and accurately determine the level of this specific impurity in batches of Docetaxel API or formulated products. nih.gov

Regulatory Compliance : The availability of pharmaceutical secondary standards and Certified Reference Materials (CRMs), produced under standards like ISO 17034 and ISO/IEC 17025, provides a cost-effective and reliable way for manufacturers to meet stringent regulatory requirements. thomassci.com

Table 3: Applications of this compound as an Analytical Standard
Application AreaSpecific UseReference
Pharmaceutical Quality Control (QC)Used as a reference standard to identify and quantify this specific impurity in Docetaxel API and finished products. aquigenbio.com
Analytical Method DevelopmentEssential for developing and validating new stability-indicating chromatographic methods (e.g., HPLC) for Docetaxel. aquigenbio.comnih.gov
Regulatory SubmissionsPlays a crucial role in preparing documentation for Abbreviated New Drug Applications (ANDA) by demonstrating control over impurities. aquigenbio.com
Pharma Release TestingAids in the final quality assessment before a batch of Docetaxel is released for use. thomassci.com

Medicinal Chemistry and Drug Discovery Potential

While primarily viewed through the lens of quality control, impurities and related substances can sometimes offer unexpected opportunities in medicinal chemistry. The structure of this compound (N-Formyl Docetaxel) represents a specific modification to the parent molecule that could be explored further.

The core of Docetaxel's activity lies in its complex taxane (B156437) skeleton and the C-13 side chain. nih.gov The N-tert-butoxycarbonyl group on this side chain is critical for its biological activity. Replacing this bulky group with a much smaller N-formyl group, as seen in this impurity, would be expected to significantly alter its binding affinity for β-tubulin and, consequently, its cytotoxic potency.

The study of such analogues, even if they arise unintentionally as impurities, contributes to the broader understanding of the structure-activity relationship (SAR) of the taxane class. Research into novel Docetaxel analogues often involves modifying the C-13 side chain to create derivatives with improved properties, such as enhanced water solubility or altered biological activity. nih.govnih.gov While N-Formyl Docetaxel itself has not been reported as a drug discovery lead, its characterization provides a valuable data point in the vast chemical space of taxane derivatives, informing future design and synthesis of potentially superior therapeutic agents.

This compound as a Scaffold for Novel Taxane Derivatives

This compound, a metabolite and impurity formed during the production of docetaxel, holds potential as a valuable scaffold in the synthesis of novel taxane derivatives. lktlabs.com The core structure of taxanes, characterized by the baccatin (B15129273) III skeleton, serves as a foundational template for the development of new anti-cancer agents. nih.gov The process of creating new taxane analogs often involves the semi-synthesis from baccatin III derivatives by attaching different side chains. nih.gov

The specific structure of this compound, which differs from the parent docetaxel by the absence of the tert-butyl group on the C13 side chain, presents a unique starting point for synthetic modification. This alteration at the N-acyl position of the phenylisoserine (B1258129) side chain can influence the compound's interaction with its biological targets and its metabolic stability. Researchers can exploit this modified structure to explore structure-activity relationships and develop derivatives with potentially improved pharmacological profiles. The synthesis of docetaxel analogs can be achieved through methods like kinetic resolution of racemic β-lactams with baccatin derivatives, highlighting a pathway where modified precursors can be incorporated. nih.gov

Design and Synthesis of Analogs with Modified Side Chains

The design and synthesis of docetaxel analogs with modified side chains are a cornerstone of research aimed at overcoming the limitations of current taxane-based chemotherapy, such as drug resistance and toxicity. The C13 side chain is crucial for the anti-neoplastic activity of docetaxel. nih.gov The synthesis of these analogs often begins with a precursor like 10-deacetylbaccatin III (10-DAB III), to which a synthetically prepared, optically pure side chain is attached. google.com

The synthesis of the side chain itself is a critical step, with methods like the use of β-lactam intermediates being prominent. google.com For instance, a chiral side chain intermediate can be prepared from benzaldehyde (B42025) and tert-butoxycarbonyl amine, which then reacts with a baccatin derivative. google.com By varying the substituents on the side chain, a diverse library of docetaxel analogs can be generated.

One example of such modification is the replacement of the oxetane (B1205548) ring (D-ring) of docetaxel with a γ-lactone, which has been shown to yield an analog with potent cytotoxicity against various cancer cell lines. rsc.org This demonstrates that significant modifications to the core taxane structure, including those originating from a scaffold like this compound, can lead to compounds with significant biological activity. rsc.org

Table 1: Key Intermediates in Docetaxel Analog Synthesis

IntermediateDescriptionReference
10-Deacetylbaccatin III (10-DAB III)A natural precursor extracted from the yew tree, used as the starting material for the semi-synthesis of docetaxel and its analogs. google.com
β-LactamsChiral azetidin-2-ones that serve as precursors for the C13 N-acyl-3'-phenylisoserine side chain of taxanes. nih.govgoogle.com
7-O-Triethylsilylbaccatin IIIA protected derivative of baccatin III used in kinetic resolution reactions to synthesize docetaxel analogues. nih.gov

Application in Mechanistic Toxicology Studies (excluding adverse effects)

The study of docetaxel's metabolites, such as this compound, is crucial for understanding the complete toxicological profile of the parent drug, beyond its direct adverse effects. Mechanistic toxicology investigates how a chemical substance can cause harm to a living organism at a molecular and cellular level.

Investigating Cellular Responses to Specific Metabolites (e.g., enzyme induction)

Research into the cellular responses to docetaxel and its metabolites provides insights into the mechanisms of both its efficacy and its toxicity. A key area of investigation is the drug's impact on cellular metabolism and the induction of specific enzymes.

Docetaxel has been shown to inhibit cell proliferation by suppressing glycolysis in prostate cancer cells. nih.gov This effect is mediated through the downregulation of key metabolic enzymes like HIF-1α and PFKP. nih.gov The study of how specific metabolites contribute to this metabolic shift is an active area of research. For instance, docetaxel-resistant cancer cells can shift their metabolism from glycolysis towards oxidative phosphorylation (OXPHOS) to survive, indicating a complex interplay between the drug and cellular energy pathways. nih.gov

Furthermore, docetaxel treatment can induce a state of redox imbalance within cells, affecting the levels of antioxidants like glutathione (B108866) and ascorbic acid, and increasing the activity of enzymes such as catalase. nih.gov By isolating and studying the effects of individual metabolites like this compound, researchers can determine which specific chemical entity is responsible for these cellular responses. This knowledge is vital for designing safer and more effective chemotherapeutic strategies. The deregulation of cellular metabolism is a recognized hallmark of cancer, and understanding how drugs and their metabolites interact with these pathways is essential for developing targeted therapies. mdpi.com

Table 2: Cellular Responses to Docetaxel and Potential Areas of Metabolite Investigation

Cellular ResponseMediating Factors/PathwaysPotential Role of Metabolite StudiesReference
Inhibition of GlycolysisDownregulation of HIF-1α and PFKP; Decreased lactate (B86563) production and glucose uptake.To determine if this compound retains or modifies the ability to suppress tumor glycolysis. nih.gov
Metabolic Shift to OXPHOSUpregulation of mitochondrial respiration in drug-resistant cells.To investigate if the metabolite influences the development of this resistance mechanism. nih.gov
Induction of Oxidative StressReduction of glutathione and ascorbic acid; increased catalase activity.To assess the specific contribution of the metabolite to cellular redox imbalance. nih.gov
Microtubule StabilizationBinding to β-tubulin, leading to cell cycle arrest and apoptosis.To evaluate if the structural modification in the metabolite alters its interaction with microtubules. iiarjournals.org

Future Research Directions and Unexplored Avenues

Comprehensive Preclinical Evaluation of Standalone Biological Activity

To date, N-Des-2-methylpropan-2-ol Docetaxel (B913) has been primarily cataloged as a manufacturing impurity. lktlabs.combioscience.co.uk There is a significant gap in the scientific literature regarding its intrinsic biological effects. The parent compound, docetaxel, exhibits potent antitumor activity by promoting tubulin assembly and poisoning the mitotic spindle, leading to cell death. nih.gov A crucial future direction is to determine if this impurity shares, lacks, or possesses novel biological activities.

A comprehensive preclinical evaluation should be initiated to assess its standalone cytotoxic and antineoplastic potential. This would involve a tiered approach:

In Vitro Cytotoxicity Screening: The compound's effect on cell viability should be tested against a diverse panel of human cancer cell lines, including those relevant to docetaxel's clinical applications (e.g., breast, prostate, lung cancer). nih.govnih.gov This would establish its potency and spectrum of activity.

Mechanism of Action Studies: Investigations should be conducted to determine if the compound interacts with microtubules, similar to docetaxel. nih.gov Cell cycle analysis via flow cytometry would reveal if it induces mitotic arrest. nih.gov

In Vivo Efficacy Studies: Should in vitro activity be observed, studies in animal models, such as human tumor xenografts in nude mice, would be warranted to evaluate its antitumor efficacy in a physiological context. nih.govnih.gov

The data generated would be critical for understanding the potential impact of this impurity and could uncover unexpected therapeutic properties.

Table 1: Proposed In Vitro Cytotoxicity Panel for N-Des-2-methylpropan-2-ol Docetaxel

Cell LineCancer TypeAssay TypeEndpoint
MCF-7Breast CancerMTT AssayIC₅₀ (Concentration for 50% inhibition)
PC-3Prostate CancerMTT AssayIC₅₀ (Concentration for 50% inhibition)
A549Lung CancerMTT AssayIC₅₀ (Concentration for 50% inhibition)
OVCAR-3Ovarian CancerMTT AssayIC₅₀ (Concentration for 50% inhibition)

Advanced Structural-Biological Studies (e.g., co-crystallization with tubulin)

The antitumor activity of taxanes like docetaxel is intrinsically linked to their unique binding interaction with the β-tubulin subunit of microtubules. nih.gov Understanding the structural basis of this interaction at an atomic level is paramount. While the structure of docetaxel bound to tubulin is well-studied, no such information exists for this compound.

Future research must focus on advanced structural studies to elucidate how the absence of the N-tert-butoxycarbonyl group and its replacement with a formyl group affects this critical biological interaction. Key research avenues include:

Co-crystallization with Tubulin: The primary goal should be to obtain a high-resolution crystal structure of this compound in complex with tubulin. This would provide definitive evidence of its binding site, orientation, and the specific molecular interactions involved.

Cryo-Electron Microscopy (Cryo-EM): As an alternative or complementary approach, cryo-EM could be used to study the conformational changes induced in microtubules upon binding of the impurity.

Biophysical Interaction Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be employed to quantify the binding affinity (K_d), and the thermodynamics of the interaction with tubulin.

Comparing these structural and biophysical data with those of docetaxel will reveal whether the impurity can effectively stabilize microtubules and provide a molecular explanation for the findings of preclinical bioactivity assays.

Table 2: Proposed Comparative Structural and Biophysical Analysis Plan

ParameterMethodDocetaxel (Reference)This compound (Proposed)
Binding SiteX-ray Crystallography / Cryo-EMKnown (β-tubulin taxane (B156437) pocket)To be determined
Binding Affinity (K_d)Isothermal Titration CalorimetryKnownTo be determined
Conformational ChangeX-ray Crystallography / Cryo-EMCharacterizedTo be determined
Stoichiometry of BindingSurface Plasmon Resonance1:1 (Drug:Tubulin)To be determined

Novel Synthetic Routes and Process Chemistry for Impurity Control

The presence of this compound in docetaxel preparations necessitates robust strategies for its control. nih.gov This requires a two-pronged research approach: the development of methods to synthesize the impurity as a certified reference standard for analytical purposes, and the innovation of manufacturing processes to minimize its formation.

Future research in synthetic and process chemistry should include:

Targeted Synthesis: Developing a novel, efficient, and scalable synthetic route specifically for this compound. This could involve modifying existing docetaxel synthesis pathways, such as altering the side-chain precursor, to favor the formation of the N-formyl group over the N-tert-butoxycarbonyl group. researchgate.netgoogle.com

Impurity Formation Mechanism: Investigating the precise reaction conditions (e.g., reagents, temperature, pH, solvents) during docetaxel synthesis that lead to the formation of this impurity. This knowledge is essential for developing effective control strategies.

Advanced Purification Techniques: Innovating and optimizing purification processes to efficiently remove the impurity from the final docetaxel active pharmaceutical ingredient (API). This could involve exploring advanced chromatographic methods, crystallization techniques, or solvent systems to improve separation. google.comgoogle.com

Table 3: Potential Strategies for Impurity Control in Docetaxel Manufacturing

StrategyResearch FocusDesired Outcome
Process Optimization Study reaction kinetics and degradation pathways.Identify and modify process parameters (e.g., temperature, reagent stoichiometry) to suppress impurity formation.
Advanced Chromatography Evaluate new stationary phases and mobile phase compositions.Develop a high-resolution HPLC method for baseline separation and efficient removal of the impurity.
Recrystallization Screen various solvent/anti-solvent systems. google.comIdentify a system that selectively precipitates docetaxel, leaving the impurity in the mother liquor.
Catalyst Selection Investigate alternative catalysts for side-chain coupling.Find a catalyst that minimizes side reactions leading to the formation of the N-formyl analog.

Development of Engineered Biological Systems for Production or Biotransformation

The biosynthesis and biotransformation of taxanes is a field of active research, offering alternatives to complex chemical synthesis. amazonaws.com Docetaxel itself is metabolized in humans by cytochrome P450 enzymes, particularly the CYP3A subfamily, which oxidizes the tert-butyl group on the side chain. nih.govresearchgate.net This provides a strong rationale for exploring biological systems for the synthesis or modification of this compound.

Future research should explore:

Engineered Microbial Hosts: Genetically engineering microorganisms like E. coli or Saccharomyces cerevisiae with the necessary enzymatic pathways to produce the baccatin (B15129273) III core and attach a modified side chain, potentially leading directly to this compound.

Plant Cell Fermentation (PCF): Adapting PCF technology, which is already used for docetaxel production, to generate this specific impurity. phytonbiotech.com This could involve feeding precursor molecules or genetically modifying the plant cell lines. amazonaws.com

Enzymatic Biotransformation: Identifying and isolating specific enzymes (e.g., acyltransferases, formylases) that can perform the final step of converting a precursor into this compound. This could be used in a cell-free system for clean and efficient synthesis.

These biotechnological approaches could provide a sustainable and highly specific source of the compound for research purposes and offer insights into taxane metabolism.

Table 4: Potential Bio-engineering Approaches for this compound

ApproachHost/SystemPotential Genetic/Process ModificationObjective
Metabolic Engineering E. coli / YeastIntroduce taxane biosynthetic genes; engineer side-chain synthesis pathway.De novo production of the compound.
Plant Cell Culture Taxus cell linesModify culture media with specific precursors; gene editing (CRISPR).Targeted production using established PCF platforms. amazonaws.comphytonbiotech.com
Cell-Free Enzymatic Synthesis In vitro reactionIsolate and immobilize specific acyltransferases or formylases.High-purity synthesis of the final product from an advanced intermediate.

Application of Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful, cost-effective tools for predicting the properties and biological activities of novel compounds, thereby guiding and prioritizing experimental work. nih.gov Such in silico methods have been successfully applied to study taxoids and predict their behavior. nih.govnih.gov Applying these techniques to this compound is a logical and essential step.

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound into the known taxane-binding site on β-tubulin. This will predict its preferred binding pose and estimate its binding energy, offering a preliminary assessment of its potential to act as a microtubule stabilizer.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the stability of the compound-tubulin complex over time and to observe the conformational changes it induces in the protein. nih.gov This can provide deeper insight into its mechanism of action compared to static docking.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a series of docetaxel analogs. These models can be used to predict the cytotoxicity of this compound based on its specific structural features and physicochemical properties.

These computational studies will generate valuable hypotheses that can be tested experimentally, streamlining the drug discovery and development process and providing a theoretical framework for understanding the structure-activity relationship (SAR) of this unique docetaxel analog. nih.gov

Table 5: Proposed Plan for Computational Modeling Studies

Study TypeSoftware/Force FieldInputKey Output/Prediction
Molecular Docking AutoDock, GOLD3D structure of compound; Crystal structure of tubulinBinding energy (kcal/mol); Predicted binding pose.
Molecular Dynamics GROMACS, AMBER / COMPASS force field nih.govDocked complex from previous stepStability of the complex (RMSD); Conformational changes; Key interacting residues.
QSAR Modeling Various platformsA dataset of docetaxel analogs with known cytotoxicityPredicted IC₅₀ value for this compound.

Q & A

Q. How can contradictory data on this compound’s dual role in apoptosis and cellular cholesterol efflux be resolved?

  • Methodological Answer : Design dose-response studies using isogenic cell lines (e.g., HASMCs vs. cancer cells). Measure apoptosis (Annexin V/PI flow cytometry) and cholesterol efflux (radiolabeled 3^3H-cholesterol assays) under identical conditions. Use pathway inhibitors (e.g., ABCA1 blockers) to isolate mechanisms. Recent data show Docetaxel enhances apoA-I-mediated efflux by 30–50% at non-cytotoxic doses (1–10 nM), suggesting context-dependent effects .

Q. What metabolomic approaches are suitable for identifying this compound-induced metabolic reprogramming in NSCLC cells?

  • Methodological Answer : Perform untargeted metabolomics via GC/LC-QTOF-MS on A549/H1975 cells post-treatment (IC50_{50} doses). Use pathway enrichment analysis (KEGG, MetaboAnalyst) to map altered pathways (e.g., glycolysis, TCA cycle). Validate findings with 13^{13}C-glucose tracing and Seahorse assays for mitochondrial respiration. Recent studies highlight lactate/pyruvate ratio increases (1.8-fold) and ATP depletion (40%) as key markers .

Q. How can molecular docking studies improve understanding of this compound’s binding affinity to β-tubulin vs. off-target proteins?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Compare binding poses to DSC1 (ΔG = -9.2 kcal/mol) and β-tubulin (PDB: 1JFF). Validate with SPR or ITC for binding kinetics. Structural data indicate hydrophobic interactions (C-3’/C-2’ substituents) drive specificity, but off-target binding to ATPases may explain neurotoxicity .

Data Contradiction Analysis

Q. Why do studies report conflicting IC50_{50} values for this compound across cancer cell lines?

  • Methodological Answer : Variability arises from assay conditions (e.g., exposure time: 48 vs. 72 hours), serum content (FBS modulates drug uptake), and resistance mechanisms (e.g., ABCB1 overexpression). Standardize protocols:
  • Use SRB assays (OD490_{490} normalization) for adherent cells.
  • Include verapamil (10 μM) to inhibit efflux pumps.
    Published IC50_{50} ranges: 2–15 nM (sensitive lines) vs. 50–200 nM (resistant lines) .

Tables of Key Findings

Study Focus Key Data Reference
Cholesterol Efflux Enhancement50% increase in apoA-I-mediated efflux at 10 nM in HASMCs
Metabolic Reprogramming2.5-fold upregulation of hexokinase-2 in A549 cells post-treatment
Binding AffinityΔG = -8.7 kcal/mol for β-tubulin vs. -7.1 kcal/mol for DSC1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.